15(S)-HETE-d8

Descripción general

Descripción

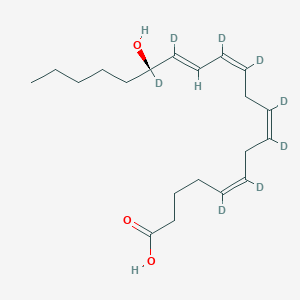

15(S)-HETE-d8 is intended for use as an internal standard for the quantification of 15-HETE by GC- or LC-MS. (±)15-HETE and 15(S)-HETE are formed via non-enzymatic and 15-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 15(R)-HETE is formed by aspirin-acetylated COX-2-mediated oxidation of arachidonic acid.

This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of 15(S)-HETE by GC- or LC-MS. 15(S)-HETE is a major arachidonic acid metabolite from the 15-lipoxygenase pathway. In mammals, 15(S)-HETE is synthesized in the respiratory epithelium, leukocytes, and reticulocytes. 15(S)-HETE is present in µg/ml concentrations in the nasal secretions of allergic rhinitis.

Actividad Biológica

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a significant metabolite derived from arachidonic acid through the action of lipoxygenases, particularly 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2). The deuterated form, 15(S)-HETE-d8, is utilized primarily as an internal standard in quantitative analyses by mass spectrometry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

-

Cell Proliferation and Apoptosis :

- Research indicates that 15(S)-HETE can inhibit cell proliferation and induce apoptosis in various cancer cell lines. In non-small cell lung carcinoma (NSCLC) cells, exogenous administration of 15(S)-HETE has been shown to enhance the activity of peroxisome proliferator-activated receptor gamma (PPARγ), leading to increased apoptosis through the activation of caspases 3 and 9 .

-

Anti-Apoptotic Effects :

- In pulmonary artery smooth muscle cells (PASMCs), 15(S)-HETE exhibits protective effects against apoptosis, mediated through the inducible nitric oxide synthase (iNOS) pathway. This compound promotes cell survival by enhancing iNOS expression, which in turn upregulates anti-apoptotic proteins like Bcl-2 .

- Inflammation and Cancer :

Table: Summary of Key Findings on this compound

Therapeutic Potential

The biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : The ability of 15(S)-HETE to induce apoptosis in cancer cells presents a potential avenue for developing targeted therapies, particularly in NSCLC where traditional treatments may be less effective.

- Pulmonary Disease Treatment : Given its protective effects on PASMCs, there is potential for using 15(S)-HETE as a therapeutic agent in conditions like pulmonary artery hypertension.

- Biomarker Development : The association of 15(S)-HETE with inflammatory diseases opens possibilities for its use as a biomarker to assess disease risk or progression.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-5,6,8,9,11,12,14,15-octadeuterio-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1/i4D,5D,8D,9D,10D,11D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFATNQSLKRBCI-JCAMWLGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C\C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)\[2H])/[2H])/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.